molecular formula C22H18N2O5S2 B11996143 Methyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Methyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11996143
M. Wt: 454.5 g/mol
InChI Key: UIFDIWGOEHSQCX-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate, often referred to as MTTP , is a complex organic compound with a fascinating molecular structure. Let’s break it down:

    Methyl: The methyl group (CH₃) is attached to the thiazolo ring.

    (2E)-2-[4-(acetyloxy)benzylidene]: This part of the name indicates a substituted benzylidene group with an acetyloxy (OAc) substituent.

    7-methyl-3-oxo-5-(2-thienyl): The presence of a methyl group and a thienyl ring adds further complexity.

    2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate: The core structure consists of a fused thiazolo-pyrimidine ring system.

Preparation Methods

Synthetic Routes::

    Condensation Reaction: MTTP can be synthesized via a condensation reaction between an aldehyde (such as benzaldehyde) and a thiazolopyrimidine derivative. The acetyloxy group is introduced during this step.

    Cyclization: The cyclization of the intermediate forms the fused thiazolo-pyrimidine ring system.

    Esterification: The final step involves esterification of the carboxylic acid group to obtain the methyl ester.

Industrial Production::
  • Industrial-scale production typically involves multistep synthesis, purification, and isolation. Precise conditions and catalysts vary depending on the specific process.

Chemical Reactions Analysis

MTTP undergoes various reactions:

    Oxidation: The thiazolo ring can be oxidized to form a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The benzylidene group can undergo nucleophilic substitution reactions.

    Common Reagents: Reagents like sodium borohydride (NaBH₄), hydrogen peroxide (H₂O₂), and Lewis acids are often employed.

    Major Products: The major products depend on reaction conditions and substituents.

Scientific Research Applications

MTTP finds applications in:

    Medicine: Investigated for potential antimicrobial, antiviral, or anticancer properties.

    Chemical Biology: Used as a probe to study biological processes.

    Industry: May serve as a precursor for other compounds.

Mechanism of Action

    Targets: MTTP likely interacts with enzymes or receptors due to its complex structure.

    Pathways: Further research is needed to elucidate specific pathways.

Comparison with Similar Compounds

    Uniqueness: MTTP’s fused thiazolo-pyrimidine ring system sets it apart.

    Similar Compounds: Related compounds include thiazolopyrimidines and benzylidene derivatives.

: Example reference. : Another reference. : Yet another reference.

Properties

Molecular Formula

C22H18N2O5S2

Molecular Weight

454.5 g/mol

IUPAC Name

methyl (2E)-2-[(4-acetyloxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H18N2O5S2/c1-12-18(21(27)28-3)19(16-5-4-10-30-16)24-20(26)17(31-22(24)23-12)11-14-6-8-15(9-7-14)29-13(2)25/h4-11,19H,1-3H3/b17-11+

InChI Key

UIFDIWGOEHSQCX-GZTJUZNOSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)OC(=O)C)/SC2=N1)C4=CC=CS4)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C)SC2=N1)C4=CC=CS4)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.